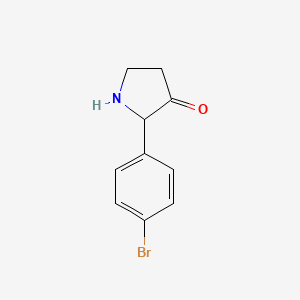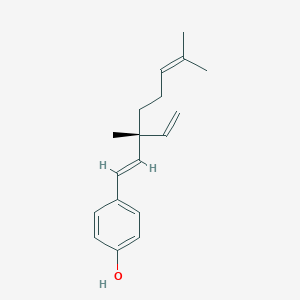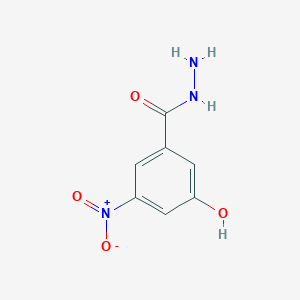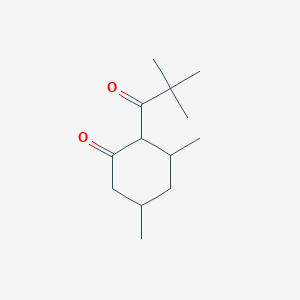
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one is an organic compound with a complex structure
Preparation Methods
The synthesis of 2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one typically involves the reaction of pivalic acid with phosphorus pentachloride to form 2,2-Dimethylpropanoyl chloride . This intermediate is then reacted with 3,5-dimethylcyclohexanone under controlled conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group, using nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique chemical structure.
Industry: It is used in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one can be compared with similar compounds such as:
2,2-Dimethylpropanoyl chloride: This compound is an intermediate in the synthesis of this compound and has similar chemical properties.
3,5-Dimethylcyclohexanone: Another precursor in the synthesis, it shares structural similarities but lacks the 2,2-Dimethylpropanoyl group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-8-6-9(2)11(10(14)7-8)12(15)13(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
HZEPQPSXGDGGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
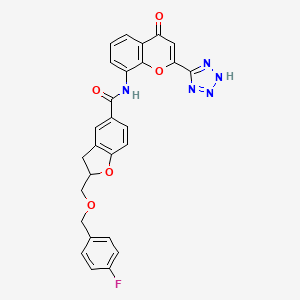
![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
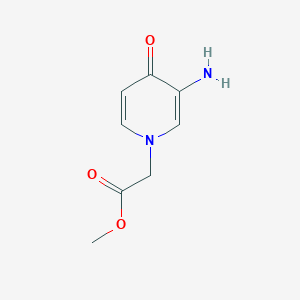
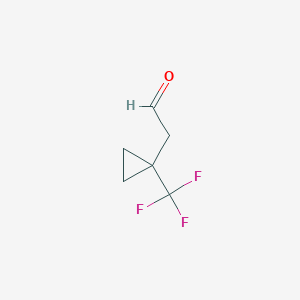

![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)

![1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
![6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13061661.png)
